molecular formula C22H21N3O5S B4015855 N~1~-(4-ethylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(4-ethylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4015855
M. Wt: 439.5 g/mol
InChI Key: OVUBNOHKDCQCDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The crystal structure of related sulfonamide derivatives, as investigated by Gomes et al. (1993), provides insights into the molecular arrangement, highlighting a distorted tetrahedral configuration around the sulfur atom and significant dihedral angles between substituent phenyl rings. This analysis is essential for understanding the molecular geometry and potential interaction sites of N1-(4-ethylphenyl)-N2-(4-nitrophenyl)-N2-(phenylsulfonyl)glycinamide (Gomes et al., 1993).

Chemical Reactions and Properties

The compound's reactivity, particularly in forming complexes and undergoing rearrangements, was explored in studies on similar sulfonamide derivatives. For instance, the Lossen rearrangement facilitated the synthesis of ureas from carboxylic acids, showcasing the compound's versatility in chemical reactions and its potential for generating a variety of derivatives with good yields and without racemization (Kishore Thalluri et al., 2014).

Physical Properties Analysis

The physical properties, including stability and hydrogen bonding capabilities, are reflected in the structural analyses. Studies like those by Binkowska et al. (2001) and Huczyński et al. (2007) on related complexes demonstrate how the molecular structure impacts the compound's spectroscopic characteristics and physical stability, indicating strong hydrogen bonding and structural integrity in various solvents (Binkowska et al., 2001) (Huczyński et al., 2007).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-2-17-8-10-18(11-9-17)23-22(26)16-24(19-12-14-20(15-13-19)25(27)28)31(29,30)21-6-4-3-5-7-21/h3-15H,2,16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUBNOHKDCQCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-ethylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
N~1~-(4-ethylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

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